

Application Notes and Protocols for (S)-AL-8810 in Cell Culture

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Compound of Interest

Compound Name: (S)-AL-8810

Cat. No.: B121417

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(S)-AL-8810 is a selective and competitive antagonist of the Prostaglandin F₂ α (PGF₂ α) receptor, also known as the FP receptor.[1][2][3] These application notes provide detailed protocols for utilizing **(S)-AL-8810** in cell culture experiments to investigate FP receptor signaling and function.

Pharmacological Profile of (S)-AL-8810

(S)-AL-8810 is a valuable pharmacological tool for researchers studying the physiological and pathological roles of the PGF₂ α /FP receptor system.[1] It is a PGF₂ α analog that exhibits high selectivity for the FP receptor with minimal activity at other prostanoid receptors such as DP, EP, and TP receptors.[1][3] While it can show weak partial agonist activity at high concentrations, it primarily functions as a competitive antagonist in the presence of full FP receptor agonists like PGF₂ α or fluprostenol.[1][4]

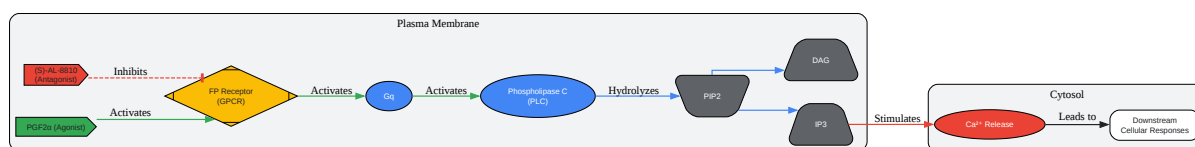
Data Presentation: In Vitro Pharmacology of (S)-AL-8810

The following table summarizes the key in vitro pharmacological parameters of **(S)-AL-8810** in commonly used cell lines that endogenously express the FP receptor.

Parameter	Cell Line	Agonist	Value	Reference
EC50 (as partial agonist)	A7r5 rat thoracic aorta smooth muscle cells	-	261 ± 44 nM	[1]
Swiss mouse 3T3 fibroblasts	-	186 ± 63 nM	[1]	
Emax (relative to cloprostenol)	A7r5 rat thoracic aorta smooth muscle cells	-	19%	[1]
Swiss mouse 3T3 fibroblasts	-	23%	[1]	
pA2	A7r5 rat thoracic aorta smooth muscle cells	Fluprostenol	6.68 ± 0.23	[1]
Swiss mouse 3T3 fibroblasts	Fluprostenol	6.34 ± 0.09	[1]	
Ki	A7r5 rat thoracic aorta smooth muscle cells	Fluprostenol (100 nM)	426 ± 63 nM	[1]

Signaling Pathway

The FP receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gq/11.[5] Upon activation by an agonist like PGF2 α , the FP receptor stimulates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[3] IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium ([Ca2+]i).[3] **(S)-AL-8810** competitively binds to the FP receptor, preventing the agonist from binding and thereby inhibiting this downstream signaling cascade.



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Caption: PGF2α receptor signaling and inhibition by **(S)-AL-8810**.

Experimental Protocols

A common application of **(S)-AL-8810** in cell culture is to determine its antagonist potency by measuring its ability to inhibit agonist-induced intracellular signaling, such as PLC activation or calcium mobilization.

Protocol: Phospholipase C (PLC) Activity Assay

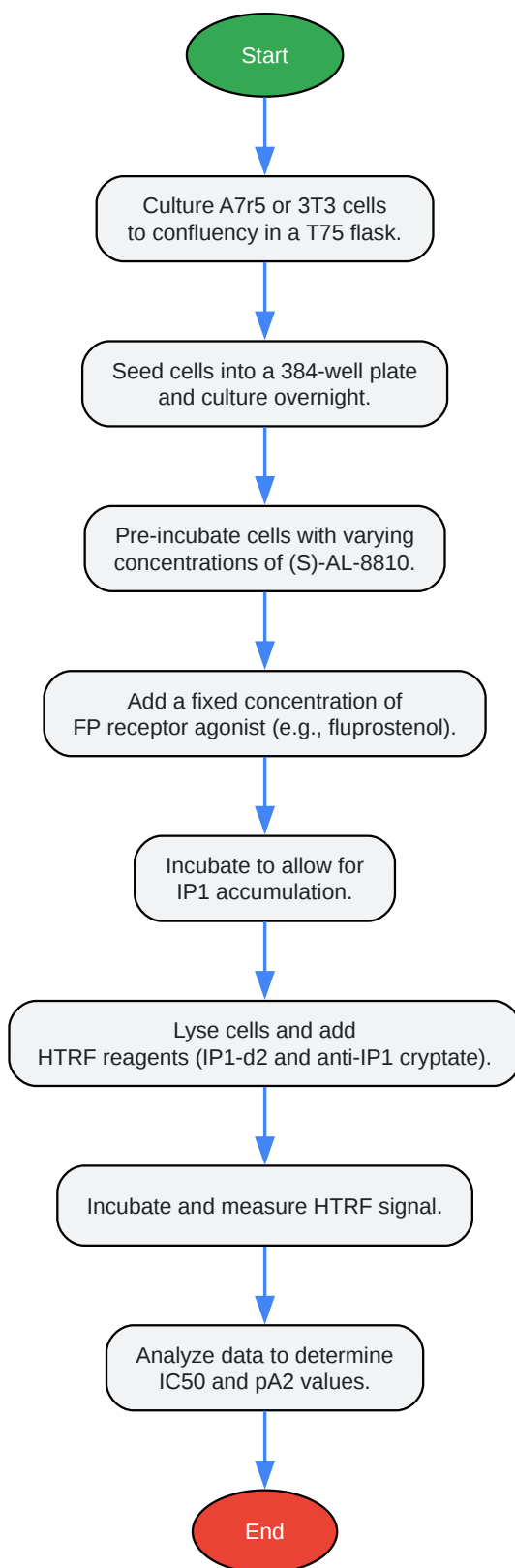
This protocol describes how to measure the inhibitory effect of **(S)-AL-8810** on agonist-induced PLC activity by quantifying the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3.

Materials:

- A7r5 rat thoracic aorta smooth muscle cells or Swiss 3T3 fibroblasts (or other cell line endogenously expressing the FP receptor)
- Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
- Phosphate-Buffered Saline (PBS)

- Trypsin-EDTA
- **(S)-AL-8810**
- FP receptor agonist (e.g., PGF2 α or fluprostenol)
- IP1-d2 (labeled IP1 for competitive immunoassay)
- Anti-IP1 Cryptate (donor fluorophore)
- Lysis buffer
- 384-well white microplate
- HTRF (Homogeneous Time-Resolved Fluorescence) compatible plate reader

Experimental Workflow:



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Caption: Workflow for a Phospholipase C (PLC) activity assay.

Procedure:

- **Cell Culture:** Culture A7r5 or 3T3 cells in appropriate medium until they reach 80-90% confluency.
- **Cell Seeding:** Trypsinize the cells and seed them into a 384-well white microplate at a density of 10,000-20,000 cells per well. Allow the cells to adhere and grow overnight.
- **Compound Preparation:** Prepare serial dilutions of **(S)-AL-8810** in assay buffer. Also, prepare the FP receptor agonist at a concentration that gives a submaximal response (e.g., EC80).
- **Antagonist Pre-incubation:** Remove the culture medium from the wells and add the different concentrations of **(S)-AL-8810**. Include a vehicle control. Incubate for 15-30 minutes at 37°C.
- **Agonist Stimulation:** Add the fixed concentration of the FP receptor agonist to all wells except the negative control wells.
- **IP1 Accumulation:** Incubate the plate for 30-60 minutes at 37°C to allow for the accumulation of IP1.
- **Cell Lysis and HTRF Reagent Addition:** Lyse the cells by adding the lysis buffer containing the HTRF reagents (IP1-d2 and anti-IP1 cryptate).
- **Detection:** Incubate the plate at room temperature for 1-2 hours to allow the immunoassay to reach equilibrium. Read the plate on an HTRF-compatible reader.
- **Data Analysis:** Calculate the ratio of the fluorescence at 665 nm and 620 nm. Plot the HTRF ratio against the log concentration of **(S)-AL-8810** to generate a dose-response curve. Determine the IC50 value, which is the concentration of **(S)-AL-8810** that inhibits 50% of the agonist-induced IP1 accumulation. The pA2 value can be calculated using Schild analysis to determine the nature of the antagonism.[6]

Protocol: Intracellular Calcium Mobilization Assay

This protocol outlines the measurement of changes in intracellular calcium concentration in response to FP receptor activation and its inhibition by **(S)-AL-8810**.

Materials:

- HEK293 cells stably expressing the human FP receptor (or a cell line with endogenous expression)
- Cell culture medium (e.g., DMEM) with 10% FBS and 1% Penicillin-Streptomycin
- Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)
- Pluronic F-127
- Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
- **(S)-AL-8810**
- FP receptor agonist (e.g., PGF2 α)
- Fluorescence plate reader with kinetic reading capabilities and liquid handling

Procedure:

- Cell Culture and Seeding: Seed HEK293-FP cells into a 96-well black-walled, clear-bottom microplate and grow to confluency.
- Dye Loading: Wash the cells with HBSS. Load the cells with a calcium-sensitive dye (e.g., 5 μ M Fluo-4 AM with 0.02% Pluronic F-127) in HBSS for 45-60 minutes at 37°C.
- Cell Washing: Wash the cells twice with HBSS to remove excess dye. Add fresh HBSS to each well.
- Baseline Reading: Place the plate in the fluorescence plate reader and measure the baseline fluorescence for a short period.
- Antagonist Addition: Add varying concentrations of **(S)-AL-8810** to the wells and incubate for 10-20 minutes.
- Agonist Addition and Signal Detection: Add a fixed concentration of PGF2 α (e.g., EC80) to the wells and immediately begin kinetic fluorescence readings for 1-2 minutes.

- **Data Analysis:** The change in fluorescence intensity over time reflects the change in intracellular calcium concentration. Determine the peak fluorescence response for each well. Plot the peak response against the log concentration of **(S)-AL-8810** to generate an inhibition curve and calculate the IC50.

By following these protocols, researchers can effectively utilize **(S)-AL-8810** to investigate the role of the PGF2 α /FP receptor signaling pathway in various cellular processes.

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